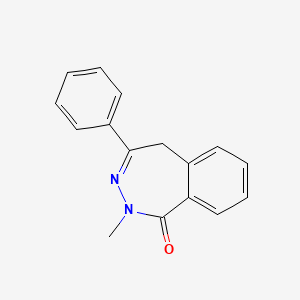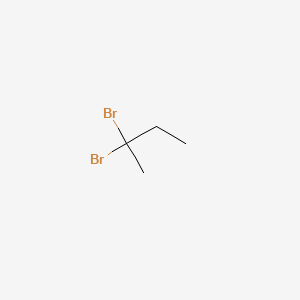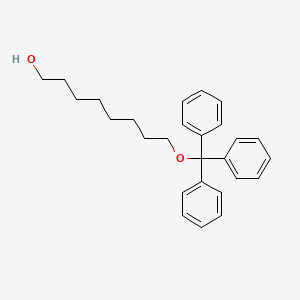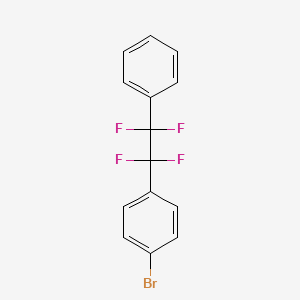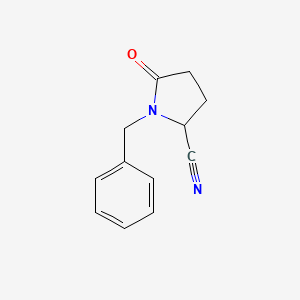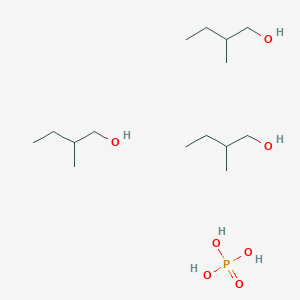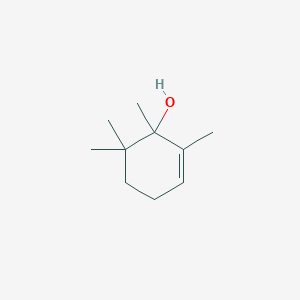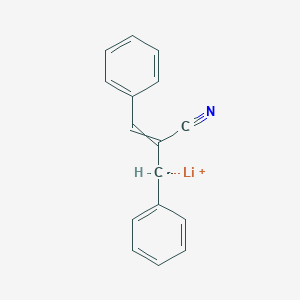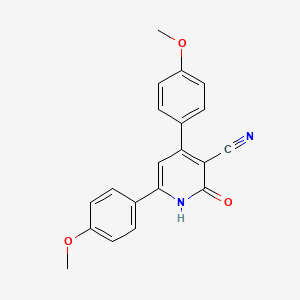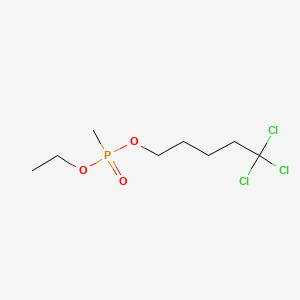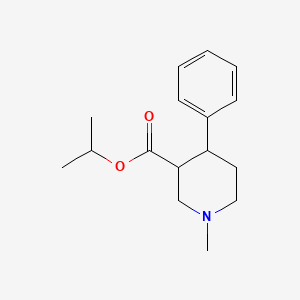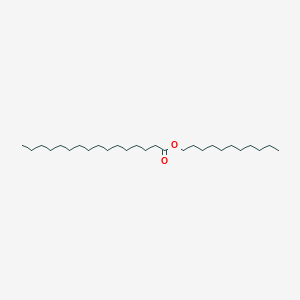![molecular formula C15H34O2SiSn B14672530 Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane CAS No. 51091-09-9](/img/structure/B14672530.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both silicon and tin atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane typically involves the reaction of triethylsilane with a suitable precursor containing the 3-oxo-3-[(triethylstannyl)oxy]propyl group. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different organosilicon and organotin products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and stannoxanes, while reduction can produce simpler organosilicon and organotin compounds.
Wissenschaftliche Forschungsanwendungen
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon and organotin compounds.
Biology: The compound is studied for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane involves its interaction with molecular targets through its silicon and tin atoms. These interactions can lead to the formation of stable complexes with various biomolecules and inorganic substrates. The pathways involved in its mechanism of action include coordination chemistry and organometallic reactions, which facilitate its diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: An organosilicon compound with similar applications in the production of silicone materials.
Triphenylsilane: Another organosilicon compound used as a reducing agent and in the synthesis of complex molecules.
Uniqueness
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications that are not achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
51091-09-9 |
|---|---|
Molekularformel |
C15H34O2SiSn |
Molekulargewicht |
393.22 g/mol |
IUPAC-Name |
triethylstannyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C9H20O2Si.3C2H5.Sn/c1-4-12(5-2,6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
ISYSVJPJWXVEOF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Si](CC)(CC)CCC(=O)O[Sn](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


